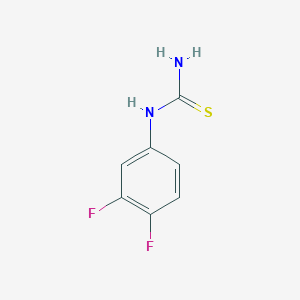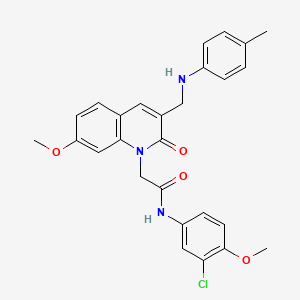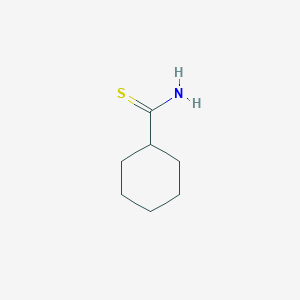
Cyclohexanecarbothioamide
Overview
Description
Cyclohexanecarbothioamide is a chemical compound with the CAS Number: 7390-42-3 . It has a molecular weight of 143.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C7H13NS . It has a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 six-membered ring .
Physical And Chemical Properties Analysis
This compound has a melting point of 115-116°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 238.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 43.0±0.3 cm³ .
Scientific Research Applications
Neurological Impact : Cyclohexane, a related compound, has been studied for its effects on the central nervous system. It was found to cause functional deficits in mice, including an increase in astrocytes and microglia cells in the hippocampus, indicating potential neurotoxic effects (Campos-Ordonez et al., 2015).
Industrial Hygiene : In an industrial context, cyclohexane has been used as a solvent during the disassembly of metal parts. A study compared airborne solvent concentrations to those predicted by a mathematical model, highlighting its utility in occupational health and safety (Spencer & Plisko, 2007).
Methane Dissolution : Research on the dissolution mechanism of methane in solutions involving cyclohexane has provided insights into the optimal ratios and conditions for methane solubility, which is crucial for applications in energy and environmental sciences (Huang et al., 2019).
Tumorigenic Potential : Cyclohexane's potential as a tumor promoter was investigated in mouse skin. The study focused on the induction of ornithine decarboxylase (ODC), a marker of tumor promotion, suggesting implications for its safety in industrial and laboratory settings (Gupta & Mehrotra, 1990).
Chemical Kinetics and Combustion : The oxidation of cyclohexane has been studied in high-pressure conditions, providing valuable data for chemical kinetic reaction mechanisms. This is important for understanding combustion processes in various industrial applications (Voisin et al., 1998).
Bioremediation : A study characterized the degradation abilities of a cyclohexane-degrading consortium, identifying Rhodococcus sp. EC1 as having excellent degradation capabilities. This finding is significant for environmental bioremediation applications, especially in areas contaminated with cyclohexane and related compounds (Lee & Cho, 2008).
Safety and Hazards
properties
IUPAC Name |
cyclohexanecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKXVYQBRGGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7390-42-3 | |
| Record name | cyclohexanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2577086.png)
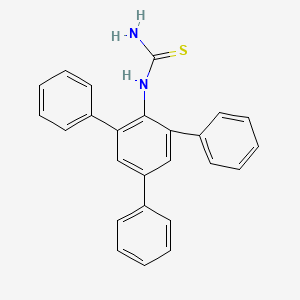
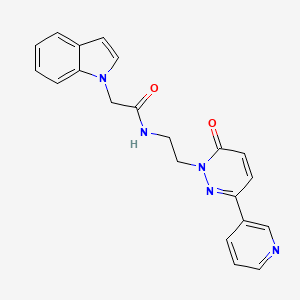
![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
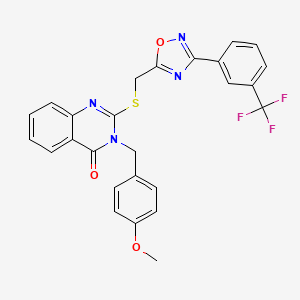

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
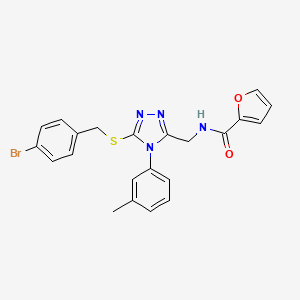
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
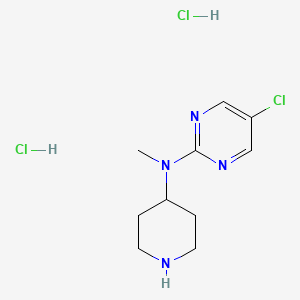
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
